Levonordefrin - 829-74-3

Levonordefrin

Catalog Number: EVT-272656
CAS Number: 829-74-3
Molecular Formula: C9H13NO3
Molecular Weight: 183.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Levonordefrin is a synthetic sympathomimetic amine structurally similar to norepinephrine. [, ] It is classified as a direct-acting alpha-adrenergic agonist, primarily targeting alpha-1 adrenergic receptors. [, ] In scientific research, levonordefrin serves as a valuable tool for investigating:

Epinephrine

  • Compound Description: Epinephrine, also known as adrenaline, is a hormone and neurotransmitter with a wide range of physiological effects, primarily acting on α- and β-adrenergic receptors. In dentistry, it is frequently employed as a vasoconstrictor in combination with local anesthetics to prolong anesthesia, reduce systemic absorption of the anesthetic, and control bleeding. []

Lidocaine

  • Compound Description: Lidocaine is a widely used local anesthetic belonging to the amide class. It blocks nerve conduction by inhibiting sodium channels, effectively preventing pain signal transmission. Lidocaine is often formulated with vasoconstrictors like epinephrine or levonordefrin to enhance its effects. [, ]
  • Relevance: While not structurally similar to Levonordefrin, Lidocaine is frequently mentioned alongside it in the context of dental anesthesia. [, , , , , , , , , ] The studies investigate the efficacy and duration of anesthesia achieved when Lidocaine is combined with Epinephrine compared to Mepivacaine combined with Levonordefrin.

Mepivacaine

  • Compound Description: Mepivacaine is another commonly used local anesthetic belonging to the amide class, similar to Lidocaine. It also works by blocking sodium channels to inhibit nerve conduction. Mepivacaine is often formulated with vasoconstrictors like levonordefrin for enhanced effects, but it can also be used without a vasoconstrictor in a 3% solution. [, ]
  • Relevance: Mepivacaine is directly relevant to Levonordefrin because it is frequently used in combination with it as a local anesthetic in dental procedures. [, , , , , , , , , , , ] Studies comparing their effects often involve Mepivacaine combined with Levonordefrin versus Lidocaine combined with Epinephrine.

Prilocaine

  • Compound Description: Prilocaine is a local anesthetic belonging to the amide group, similar in action to Lidocaine and Mepivacaine. It blocks sodium channels to prevent pain signal transmission. Prilocaine is often formulated with epinephrine to extend its anesthetic action. [, , ]
  • Relevance: While not structurally related to Levonordefrin, Prilocaine is relevant because it is another local anesthetic compared in efficacy studies alongside Mepivacaine with Levonordefrin and Lidocaine with Epinephrine. [, , ] These studies aim to compare the onset, duration, and success rate of anesthesia achieved with different local anesthetic formulations.

Norepinephrine

  • Compound Description: Norepinephrine, also known as noradrenaline, is a naturally occurring catecholamine that acts as a hormone and neurotransmitter. It primarily acts on α-adrenergic receptors, leading to vasoconstriction. []
  • Relevance: Norepinephrine is structurally similar to both Levonordefrin and Epinephrine. [, ] It lacks the methyl group present on the alpha carbon of Levonordefrin and Epinephrine. Research suggests that Levonordefrin might exert its cardiovascular effects through a receptor profile similar to Norepinephrine rather than Epinephrine. []

Phenylephrine

  • Compound Description: Phenylephrine is a selective α1-adrenergic receptor agonist, primarily used as a vasoconstrictor and decongestant. It has a more limited receptor profile compared to Epinephrine. []
  • Relevance: While not frequently mentioned in the provided papers, Phenylephrine is relevant as it represents an alternative vasoconstrictor in dental anesthesia. [] A comparative review mentions it as a potentially safer option for patients with cardiovascular conditions, highlighting the ongoing exploration for vasoconstrictors beyond Levonordefrin and Epinephrine. []

Other Related Compounds

  • Felypressin: A synthetic analog of the hormone vasopressin, used as a vasoconstrictor but with less hemostatic potential than epinephrine. [, , , ]
  • Dexamethasone: A corticosteroid with anti-inflammatory properties, investigated for its potential to reduce postoperative pain after dental extractions. []
  • Piroxicam: A nonsteroidal anti-inflammatory drug (NSAID) examined for its effectiveness in managing post-extraction pain. []
  • Tranexamic acid: An antifibrinolytic agent studied for its potential to prevent alveolar osteitis (dry socket) after tooth extractions. []
Source and Classification

Levonordefrin is classified as a vasoconstrictor and sympathomimetic drug. It is derived from the naturally occurring catecholamine norepinephrine, which plays a crucial role in the body's fight-or-flight response by increasing blood pressure and heart rate. Levonordefrin's primary application lies within the field of dentistry, where it aids in achieving local hemostasis and enhancing the efficacy of local anesthetics .

Synthesis Analysis

The synthesis of levonordefrin involves several chemical reactions, typically starting from catechol derivatives. One common method includes the following steps:

  1. Formation of the Intermediate: A precursor compound, such as 3,4-dihydroxyphenylacetone, undergoes a series of reactions including methylation and reduction.
  2. Hydroxylation: The intermediate is hydroxylated to introduce functional groups that enhance its pharmacological activity.
  3. Final Transformation: The final step involves the conversion of the hydroxylated compound into levonordefrin through reductive amination with an appropriate amine .
Molecular Structure Analysis

Levonordefrin has a molecular formula of C15_{15}H21_{21}NO\ and a molecular weight of approximately 233.34 g/mol. Its structure features a catechol moiety with an amine side chain.

Structural Data

  • Chemical Structure:
    • The compound contains two hydroxyl groups on the benzene ring (positions 3 and 4), which are critical for its biological activity.
  • Melting Point: The melting point of levonordefrin is reported to be around 75-78 °C .
  • Solubility: Levonordefrin is soluble in water, which facilitates its use in injectable formulations.
Chemical Reactions Analysis

Levonordefrin participates in various chemical reactions that are essential for its function as a vasoconstrictor:

  1. Vasoconstriction Mechanism: Upon administration, levonordefrin binds primarily to alpha-adrenergic receptors, leading to vasoconstriction. This action reduces blood flow to the area where local anesthesia is applied, thereby prolonging anesthetic effects.
  2. Receptor Interaction: Research indicates that levonordefrin may exhibit some beta-adrenergic activity, although it is predominantly recognized for its alpha-adrenergic effects . This dual action can influence cardiovascular responses during procedures.
Mechanism of Action

Levonordefrin acts primarily through adrenergic receptors:

Data from studies suggest that while it is less potent than epinephrine in terms of vasoconstriction, its cardiovascular impact can still be significant, particularly in patients with compromised cardiovascular systems .

Physical and Chemical Properties Analysis

Levonordefrin exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Melting Point: Approximately 75-78 °C.
  • Solubility: Water-soluble at concentrations up to 7000 mg/L at 23 °C .
  • pKa Value: Approximately 7.7, indicating it behaves as a weak base in physiological conditions.

Relevant Data

  • LogP (Partition Coefficient): Approximately 1.95, suggesting moderate lipophilicity which influences its absorption and distribution within biological systems .
  • Polar Surface Area: 32.34 Ų, affecting permeability across biological membranes.
Applications

Levonordefrin's primary application is in dentistry as an adjunct to local anesthetics:

  1. Local Anesthesia: It is commonly used in dental procedures to enhance the duration of anesthesia by reducing blood flow to the area.
  2. Hemostasis: By constricting blood vessels, it minimizes bleeding during surgical interventions.
  3. Research Applications: Levonordefrin is also studied for its pharmacological properties in various experimental models assessing cardiovascular responses and anesthetic efficacy .
Historical Development and Pharmacological Classification of Levonordefrin

Discovery and Early Applications in Dental Anesthesia

Levonordefrin emerged as a significant vasoconstrictor in dental anesthesia during the mid-20th century, coinciding with the pharmaceutical development of mepivacaine-based anesthetic formulations. As the dental profession sought alternatives to procaine-based anesthetics, researchers identified the potential of catecholamine derivatives to enhance the efficacy of local anesthetics. Levonordefrin (chemically designated as (–)-3,4-dihydroxynorephedrine) was introduced specifically as a vasoconstrictor component in dental cartridges, where it demonstrated superior stability compared to natural catecholamines [1] [6].

The adoption of levonordefrin represented a strategic advancement in dental pain management, particularly for patients requiring extended procedures where prolonged anesthesia was beneficial. Historical records indicate that levonordefrin was typically combined with mepivacaine in pre-mixed solutions, creating a synergistic formulation that offered intermediate-duration anesthesia with reliable hemostatic properties [1]. This combination addressed the dental community's need for an anesthetic solution that provided adequate working time without the cardiovascular excitability associated with higher concentrations of epinephrine. By the 1960s, this combination had secured a niche position in dental anesthesia, particularly for patients with specific cardiovascular considerations where epinephrine use was contraindicated [6].

Table: Early Dental Anesthetic Formulations Containing Levonordefrin

EraCommon FormulationsConcentrationPrimary Clinical Application
1950s-1960sMepivacaine + Levonordefrin2-3% anesthetic with 1:20,000 levonordefrinRoutine restorative procedures
1960s-1970sMepivacaine + Levonordefrin2% anesthetic with 1:20,000 levonordefrinPediatric dentistry
1970s-PresentMepivacaine HCl + LevonordefrinStandardized cartridges (USP)Patients with cardiovascular risk factors

Evolution as a Catecholamine-Based Vasoconstrictor

Pharmacologically, levonordefrin (C₉H₁₃NO₃; molecular weight 183.207 g·mol⁻¹) belongs to the catecholamine sympathomimetic class, distinguished by its synthetic α-methylated structure that confers both metabolic stability and receptor binding specificity. This structural modification (identified chemically as 4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol) positions levonordefrin as a hybrid molecule bridging characteristics of both endogenous norepinephrine and synthetic vasoconstrictors [3] [7]. The compound's chiral center yields stereospecific activity, with the levorotatory isomer demonstrating significantly greater pharmacological activity than its dextrorotatory counterpart [3].

Levonordefrin functions as a non-selective adrenergic receptor agonist with complex binding affinities across receptor subtypes. Research demonstrates preferential activity at α₂-adrenergic receptors (Ki = 0.47 µM), though it retains significant binding at α₁-adrenergic (Ki = 1.3 µM) and β-adrenergic receptors (Ki = 3.1 µM) [3] [7]. This multi-receptor engagement translates to physiologically relevant vasoconstriction in dental applications, where it effectively reduces local blood flow to prolong anesthetic residence time while simultaneously minimizing systemic absorption. The compound's mechanism involves G-protein coupled receptor activation, triggering intracellular signaling cascades that ultimately induce vascular smooth muscle contraction [7].

Metabolically, levonordefrin undergoes rapid biotransformation primarily via catechol-O-methyltransferase (COMT)-mediated methylation in the liver, with minor hepatic deamination [3] [8]. This metabolic pathway differs significantly from ester-based vasoconstrictors and contributes to its predictable clearance profile. Notably, levonordefrin holds additional pharmacological significance as an active metabolite of the antihypertensive drug methyldopa, wherein it mediates central α₂-adrenergic receptor activation to reduce sympathetic outflow and lower blood pressure—a paradoxical contrast to its peripheral vasoconstrictive effects in dental applications [3] [8].

Table: Pharmacological Profile of Levonordefrin

Pharmacological CharacteristicPropertyClinical Implication
Primary MechanismNon-selective adrenergic agonistBalanced vasoconstriction with moderate cardiac effects
Receptor Affinity Profileα₂ > α₁ > βPreferential vasoconstrictive action with reduced cardiac stimulation
Metabolic PathwayCOMT-mediated methylationPredictable clearance unaffected by plasma esterases
Chemical StabilityStable in acidic solutions (pH 3-5)Compatible with dental cartridge formulations
Relative Potency1/5 that of epinephrineRequires higher concentrations for equivalent vasoconstriction

Regulatory Adoption and Nomenclature Variations

The compound's journey through global regulatory frameworks reveals a complex tapestry of nomenclature and approval statuses. Adopted names include both International Nonproprietary Name (INN) "Corbadrine" and United States Adopted Name (USAN) "Levonordefrin," reflecting regional regulatory preferences [3] [4]. The branded formulation "Neo-Cobefrine" (Pharmacia) represented early commercialization efforts in the 1960s, though this trademark has largely been superseded by generic designations in contemporary pharmacopeias [3] [4].

The United States Pharmacopeia (USP) established rigorous monographs for levonordefrin quality control, particularly for its standardized combination with mepivacaine hydrochloride in dental injectable solutions [5]. These monographs specify stringent identity tests, purity assessments, and concentration verification protocols to ensure batch-to-batch consistency. Analytical methods include high-performance liquid chromatography (HPLC) with electrochemical detection, capable of resolving levonordefrin from its degradation products and co-formulated anesthetics [5]. The USP reference standard (CAS 829-74-3) serves as the primary analytical benchmark for pharmaceutical testing, with detailed specifications for chromatographic purity (>98%) and stereochemical composition [5].

Regulatory adoption patterns reveal significant geographic variation in clinical acceptance. While levonordefrin-containing anesthetics maintain consistent availability in North American markets, regulatory authorization remains limited in many European and Asian jurisdictions where epinephrine and felypressin dominate the dental vasoconstrictor landscape [1] [2]. This fragmented adoption reflects both historical therapeutic preferences and evidence requirements, with some regulatory bodies citing insufficient comparative efficacy data relative to established vasoconstrictors. Notably, Brazil represents an exception among non-North American markets, having approved premixed phenylephrine-containing dental cartridges—though not specifically levonordefrin formulations—demonstrating regional openness to epinephrine alternatives [2].

Table: Global Regulatory Status and Nomenclature

Designation TypeNameRegion/SystemStatus
United States Adopted Name (USAN)LevonordefrinUnited StatesApproved (dental use)
International Nonproprietary Name (INN)CorbadrineGlobal (WHO)Recognized
Brand NameNeo-CobefrineHistorical (global)Discontinued
Chemical Name(–)-3,4-DihydroxynorephedrineIUPACSystematic designation
Other Designationsα-MethylnorepinephrineScientific literatureCommon synonym

Table: Chemical Compound Synonyms for Levonordefrin

SynonymReference Source
Corbadrine [3] [4]
(–)-α-Methylnoradrenaline [7]
Neo-Cobefrine [3] [4]
(–)-3,4-Dihydroxynorephedrine [5]
3,4,β-Trihydroxy-α-methylphenethylamine [8]
α-Methylnorepinephrine [3] [8]
USP Levonordefrin RS [5]
(–)-Nordefrin [7]
4-[(1R,2S)-2-Amino-1-hydroxypropyl]benzene-1,2-diol [5]

Properties

CAS Number

829-74-3

Product Name

Levonordefrin

IUPAC Name

4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

InChI

InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5-,9-/m0/s1

InChI Key

GEFQWZLICWMTKF-CDUCUWFYSA-N

SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)N

Solubility

Soluble in DMSO, not in water

Synonyms

3,4 Dihydroxynorephedrine
3,4-Dihydroxynorephedrine
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,R*)-(+,-)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,S*)-(+-)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,R*), (R*,R*)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,S*), (R*,R*)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,R*)-Isomer
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,S*)-Isomer
alpha Methylnoradrenaline
alpha Methylnorepinephrine
alpha-Methylnoradrenaline
alpha-Methylnorepinephrine
Cobefrine
Corbadrine
Hydrochloride, Nordefrin
Levonordefrin
Methylnorepinephrine
Neo Cobefrin
Neo-Cobefrin
NeoCobefrin
Nordefrin
Nordefrin Hydrochloride
Nordefrin Hydrochloride, (R*,R*)-(+,-)-Isomer
Nordefrin Hydrochloride, (R*,S*)-(+,-)-Isomer
Nordefrin Tartrate, (R*,R*), (R*,R*) Isomer
Nordefrin Tartrate, (R*,S*), (R*,R*) Isomer
Nordefrin, (R*,R*)-Isomer
Nordefrin, (R*,S*)-Isomer
Norephrine

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.